
Benzyl Alcohol
Overview
Description
Benzyl alcohol is an aromatic alcohol with the chemical formula C₆H₅CH₂OH . It is a colorless liquid with a mild, pleasant aromatic odor. This compound is naturally found in many plants and is a component of essential oils such as jasmine, ylang-ylang, and hyacinth .
Synthetic Routes and Reaction Conditions:
Hydrolysis of Benzyl Chloride: this compound can be synthesized by the hydrolysis of benzyl chloride in the presence of sodium hydroxide. The reaction is as follows: [ \text{C₆H₅CH₂Cl} + \text{NaOH} \rightarrow \text{C₆H₅CH₂OH} + \text{NaCl} ]
Grignard Reaction: Another method involves the Grignard reaction between phenylmagnesium bromide and formaldehyde, followed by hydrolysis: [ \text{C₆H₅MgBr} + \text{HCHO} \rightarrow \text{C₆H₅CH₂OH} ]
Industrial Production Methods:
Hydrolysis of Benzyl Chloride: This method is commonly used in industrial settings.
Hydrogenation of Benzaldehyde: this compound can also be produced by the hydrogenation of benzaldehyde using catalysts such as palladium on carbon.
Types of Reactions:
Oxidation: this compound can be oxidized to benzaldehyde or benzoic acid.
Esterification: this compound reacts with carboxylic acids to form esters. For example, with acetic acid, it forms benzyl acetate.
Substitution: this compound can undergo substitution reactions, such as the formation of benzyl chloride when reacted with hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and graphene oxide.
Esterification: Carboxylic acids and acid catalysts.
Substitution: Hydrochloric acid.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Esterification: Benzyl esters.
Substitution: Benzyl chloride.
Scientific Research Applications
Chemical Synthesis
Benzyl alcohol as a Solvent and Intermediate:
- This compound is widely used as a solvent for inks, waxes, shellacs, paints, and epoxy resin coatings. Its ability to dissolve various substances makes it valuable in the manufacturing of products like paint strippers and coatings .
- It serves as a precursor for synthesizing esters and ethers used in soaps, perfumes, and flavors. Key derivatives include benzyl benzoate and benzyl salicylate .
Oxidation Reactions:
- This compound can be oxidized to produce several compounds such as benzaldehyde and benzoic acid. Recent studies have demonstrated that using palladium nanoparticles as catalysts allows for efficient oxidation of this compound in the presence of oxygen, yielding multiple products .
Pharmaceutical Applications
Local Anesthetic:
- This compound is utilized as a local anesthetic, particularly in formulations combined with epinephrine. It is effective in medical applications due to its bacteriostatic properties at low concentrations .
Preservative in Medications:
- It acts as a preservative in intravenous medications and topical drugs. The FDA has approved a 5% solution of this compound for treating head lice, where it suffocates lice by blocking their spiracles .
Biotechnological Applications
Biocatalysis:
- Research has shown that marine microorganisms can be harnessed for the biocatalytic production of this compound. This biotechnological approach supports sustainable industrial processes by utilizing genetic diversity from oceanic sources .
Cosmetic Industry
This compound’s anti-bacterial and anti-fungal properties make it a common ingredient in cosmetics such as soaps, skin lotions, shampoos, and facial cleansers. Its effectiveness in these products stems from its ability to inhibit microbial growth while being gentle on the skin .
Case Study 1: Oxidation of this compound
A study investigated the oxidation of this compound using palladium nanoparticles under controlled conditions. The research focused on varying parameters like temperature and reactant concentration to optimize yield. The findings indicated that specific activation energies were crucial for maximizing product formation:
Product | Activation Energy (kJ/mol) |
---|---|
Alcohol Dissociation | 57.9 |
Alkyl Hydrogenation | 129 |
Reaction with Alkoxy | 175 |
This study emphasized the efficiency of using microkinetic modeling to predict reaction outcomes based on experimental data .
Case Study 2: this compound in Lice Treatment
The FDA-approved use of this compound for treating head lice demonstrates its practical application in healthcare. Clinical trials showed significant efficacy in reducing lice populations, providing a non-toxic alternative to traditional treatments .
Mechanism of Action
Benzyl alcohol exerts its effects through various mechanisms:
Antimicrobial Action: It inhibits the growth and reproduction of microorganisms by denaturing proteins and disrupting cell membranes.
Local Anesthetic Action: It blocks sodium channels, reducing the sensation of pain.
Insecticidal Action: this compound inhibits lice from closing their respiratory spiracles, causing them to asphyxiate.
Comparison with Similar Compounds
Phenol (C₆H₅OH): Both are aromatic alcohols, but phenol has a hydroxyl group directly attached to the benzene ring, making it more acidic.
Benzaldehyde (C₆H₅CHO): Benzyl alcohol can be oxidized to benzaldehyde. Benzaldehyde has a formyl group instead of a hydroxyl group.
Benzoic Acid (C₆H₅COOH): this compound can be further oxidized to benzoic acid, which has a carboxyl group.
Uniqueness of this compound:
Mild Aromatic Odor: Unlike phenol, which has a strong odor, this compound has a mild, pleasant aroma.
Versatility: It serves multiple roles as a solvent, preservative, local anesthetic, and precursor to other compounds.
Biological Activity
Benzyl alcohol, a simple aromatic alcohol with the chemical formula C₇H₈O, is widely used in various industries, including pharmaceuticals, cosmetics, and food. Its biological activity has garnered attention due to its potential therapeutic effects, toxicity profiles, and applications in pest control. This article delves into the biological activities of this compound, summarizing key research findings, case studies, and relevant data.
1. Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound derivatives. Research conducted by Ogala et al. (2020) synthesized several derivatives and evaluated their antifungal activity against Candida albicans and Trichophyton rubrum. The findings indicated that while some compounds exhibited inhibitory action, none were found to be fungicidal at the concentrations tested. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) results suggested moderate antifungal potential:
Compound | MIC (µg/ml) | MFC (µg/ml) |
---|---|---|
A | <50 | Not fungicidal |
B | <50 | Not fungicidal |
C | No activity | No activity |
D | <50 | Not fungicidal |
E | <50 | Not fungicidal |
In silico ADMET studies showed favorable pharmacokinetic properties for these compounds, indicating good cell permeability and human intestinal absorption values within recommended scales .
2. Toxicological Studies
Toxicity assessments have been crucial in evaluating the safety profile of this compound. The National Toxicology Program (NTP) conducted studies on F344/N rats and B6C3F1 mice that revealed significant findings:
- Short-Term Toxicity : High doses (2000 mg/kg) resulted in mortality among test subjects. Clinical signs included lethargy and hemorrhaging.
- Genetic Toxicology : this compound was not mutagenic in various assays, including strains of Salmonella typhimurium. However, it did induce chromosomal aberrations in Chinese hamster ovary cells under certain conditions .
- Carcinogenicity : Long-term studies indicated no evidence of carcinogenic activity in both rats and mice at doses up to 400 mg/kg .
This compound has been shown to influence cellular mechanisms:
- Membrane Interaction : It acts as a membrane "fluidizer," affecting lipid bilayer structures, which can enhance the activity of membrane-bound enzymes like adenylate cyclase .
- Calcium Enzyme Activity : It increases the activity of Ca²⁺-dependent enzymes, which may contribute to its biological effects .
4. Insecticidal Properties
This compound has demonstrated insecticidal activity against pests such as the red flour beetle (Tribolium castaneum). A study indicated that this compound exhibited a lower LC₅₀ value compared to its derivative benzoyl benzoate, suggesting higher toxicity in direct contact assays:
Compound | LC₅₀ (% concentration) |
---|---|
This compound | 2.63 |
Benzoyl Benzoate | 11.7 |
This suggests potential applications in pest management strategies .
5. Case Studies
Several case studies have illustrated the diverse applications of this compound:
- Pharmaceuticals : Its use as a solvent and preservative in injectable formulations is well-documented.
- Cosmetics : As a fragrance component, it is used for its pleasant odor and antimicrobial properties.
- Food Industry : Recognized as a flavoring agent, its safety profile has been evaluated extensively by regulatory bodies .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity and related compounds in benzyl alcohol?
- Methodology : Gas chromatography (GC) with flame ionization detection (FID) is widely used to quantify impurities like benzaldehyde, ethylbenzene, and dicyclohexyl derivatives. For non-volatile residue analysis, gravimetric methods involve evaporating this compound under controlled conditions and measuring residual mass (≤0.05% limit). Calibration with certified reference materials ensures accuracy .
- Validation : Include midpoint trials to detect curvature in response surfaces and validate linearity .
Q. How can researchers ensure safe handling of this compound in laboratory settings?
- Safety Protocols : Use fume hoods for volatile exposures, and refer to GHS-compliant safety data sheets (SDS) for hazard codes (e.g., H302+H332 for oral/inhalation toxicity). Maximization tests in guinea pigs (OECD 406) confirm low skin sensitization risk .
- Storage : Store in airtight containers away from oxidizers and acids to prevent decomposition .
Q. What are standard procedures for synthesizing this compound derivatives (e.g., benzyl ethers)?
- Synthesis : Use FeSO₄-mediated nucleophilic substitution for benzyl alkyl ethers or Friedel-Crafts alkylation with AlCl₃ for aryl derivatives. Monitor reaction progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can Plackett-Burman and Yates experimental designs optimize benzylation reactions involving this compound?
- Design Application : Screen critical variables (temperature, molar ratio, catalyst loading) using a 2³ factorial design with center points. For example, in o-cresol benzylation, temperature (140°C), molar ratio (5:1 o-cresol:this compound), and AlCl₃ (5 wt%) were key factors, achieving 78.7% yield. Replicate trials reduce noise from interactions (e.g., stirring speed had negligible effects) .
- Model Validation : Use ANOVA to verify polynomial model adequacy. Center-point replicates quantify curvature and validate predictive accuracy (±0.04% error) .
Q. What computational strategies elucidate the catalytic oxidation mechanism of this compound to benzaldehyde?
- DFT Studies : Density functional theory (DFT) on Mn₄O₈ clusters identifies O₂ activation pathways and active site deactivation via over-oxidation. Compare adsorption energies of intermediates (e.g., benzyl alkoxide) on MnOx surfaces to predict selectivity .
- Kinetic Modeling : Combine Eley-Rideal and Langmuir-Hinshelwood models to describe benzaldehyde formation rates under varying O₂ pressures .
Q. How do enzymatic and chemocatalytic methods compare for this compound production?
- Biocatalysis : One-pot cascade biotransformations using immobilized lipases (e.g., Candida antarctica) achieve >90% conversion with minimal byproducts. Optimize pH (6.5–7.5) and solvent polarity (log P > 3) to stabilize enzyme activity .
- Chemocatalysis : Pd-Zn/TiO₂ systems show 85% selectivity for benzaldehyde at 80°C, but require H₂O₂ co-feeds to mitigate coking .
Q. What statistical approaches resolve contradictions in this compound reaction data (e.g., variable significance conflicts)?
- Sensitivity Analysis : Apply partial least squares (PLS) regression to rank variable impacts. For example, in glycerol etherification, catalyst concentration (3.45–14.4 wt%) had nonlinear effects on monoether/diether ratios .
- Error Propagation : Use Monte Carlo simulations to quantify uncertainty from measurement errors (e.g., ±2% GC-FID accuracy) .
Q. Methodological Tables
Table 1. Key Variables in Benzylation Optimization (Yates Design)
Variable | Range | Impact on Yield | Reference |
---|---|---|---|
Temperature | 120–140°C | +23% (p<0.01) | |
Molar Ratio (o-cresol:BA) | 3:1–5:1 | +18% (p<0.05) | |
AlCl₃ Loading | 3–5 wt% | +15% (p<0.05) |
Table 2. Thermodynamic Properties of this compound (NIST Data)
Property | Value | Method | Reference |
---|---|---|---|
ΔfH°(gas) | -94.6 ± 3.0 kJ/mol | Combustion calorimetry | |
Proton Affinity | 778.3 kJ/mol | Ion cyclotron resonance | |
Heat Capacity (liquid) | 216.7 J/mol·K | Differential scanning calorimetry |
Properties
IUPAC Name |
phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O, Array, C6H5CH2OH | |
Record name | BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
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Record name | BENZYL ALCOHOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | BENZYL ALCOHOL | |
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Record name | benzyl alcohol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Benzyl_alcohol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27134-46-9 | |
Record name | Benzenemethanol, homopolymer | |
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DSSTOX Substance ID |
DTXSID5020152 | |
Record name | Benzyl alcohol | |
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Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor. | |
Record name | BENZYL ALCOHOL | |
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Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
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Record name | Benzyl alcohol | |
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Boiling Point |
401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F | |
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Flash Point |
213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F | |
Record name | BENZYL ALCOHOL | |
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Record name | BENZYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/36 | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | BENZYL ALCOHOL | |
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Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZYL ALCOHOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | BENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Benzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05 | |
Record name | BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8317 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Benzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | BENZYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/36 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72 | |
Record name | BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8317 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/36 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F | |
Record name | BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8317 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1267 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/36 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Benzyl alcohol inhibits lice from closing their respiratory spiracles, allowing the vehicle to obstruct the spiracles and causing the lice to asphyxiate. | |
Record name | Benzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Water-white liquid | |
CAS No. |
100-51-6 | |
Record name | BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8317 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol [INN:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | benzyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKG8494WBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/36 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F | |
Record name | BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8317 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/36 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.